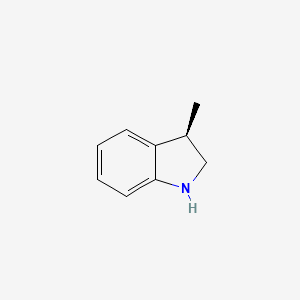
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with furanyl, methylphenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazines with 1,3-diketones: This method involves the reaction of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst.
Condensation reactions: These reactions may involve the condensation of an aldehyde with a hydrazine derivative followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst concentration are optimized.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: A similar compound with two phenyl groups.
1H-Pyrazole, 3-(4-methylphenyl)-5-phenyl-: Another compound with a methylphenyl and phenyl group.
Uniqueness
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is unique due to the presence of the furanyl group, which may impart specific properties such as increased biological activity or altered chemical reactivity.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
Properties
CAS No. |
192943-11-6 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-(4-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C20H16N2O/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-23-20)22(21-18)17-6-3-2-4-7-17/h2-14H,1H3 |
InChI Key |
HPJQEZJCSVLEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


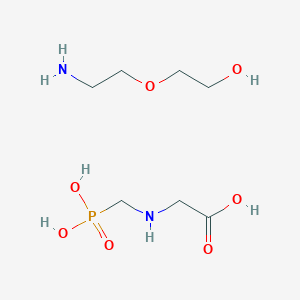
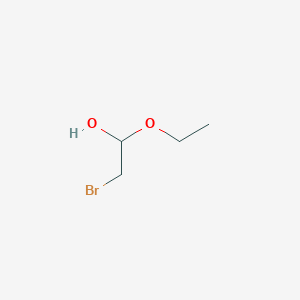
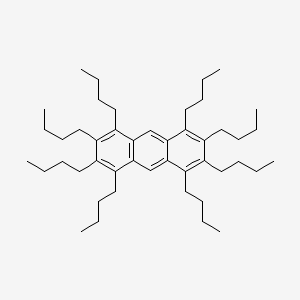
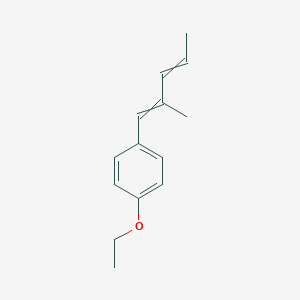
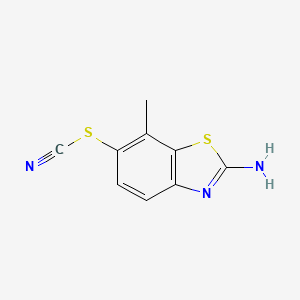
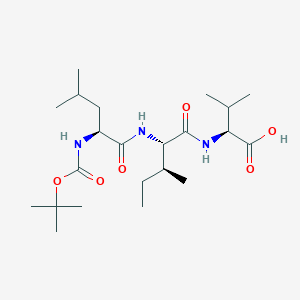
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
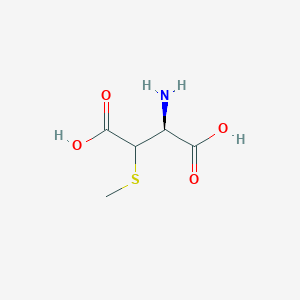

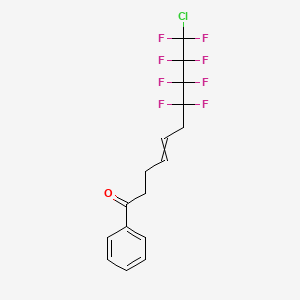
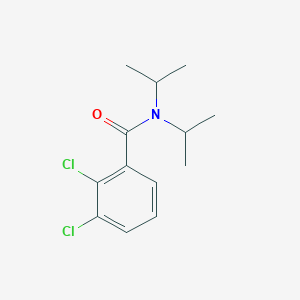
![1,1',1'',1'''-{1,4-Phenylenebis[(2-phenylethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12569324.png)
